molecular formula C21H23N3O2S2 B2865339 (Z)-3-(2-methoxyethyl)-5-((2-(piperidin-1-yl)quinolin-3-yl)methylene)-2-thioxothiazolidin-4-one CAS No. 886162-04-5

(Z)-3-(2-methoxyethyl)-5-((2-(piperidin-1-yl)quinolin-3-yl)methylene)-2-thioxothiazolidin-4-one

Cat. No.: B2865339
CAS No.: 886162-04-5
M. Wt: 413.55
InChI Key: XHJWWDOTRGJJMG-JXAWBTAJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-(2-methoxyethyl)-5-((2-(piperidin-1-yl)quinolin-3-yl)methylene)-2-thioxothiazolidin-4-one is a synthetic small molecule based on a rhodanine (4-oxo-2-thioxothiazolidine) core, a privileged scaffold in medicinal chemistry known for its diverse biological potential. This compound features a Z-configured arylidene moiety at the 5-position, a structural characteristic common in active rhodanine derivatives that is crucial for molecular interactions . The structure is further elaborated with a 2-(piperidin-1-yl)quinoline group, which may enhance binding affinity and selectivity towards various biological targets. Rhodanine-based compounds, such as those described in recent scientific literature, have demonstrated significant and broad-spectrum biological activities, including potent antibacterial effects against both Gram-positive and Gram-negative bacteria, as well as robust antifungal activity, showing greater potency than standard reference drugs in some studies . Furthermore, structurally related thiazolidinone derivatives have shown promise in anticancer research, exhibiting selective in vitro antiglioma activity by reducing the viability and proliferation of human and rat glioma cell lines without promoting toxicity to primary astrocytes . The mechanism of action for compounds in this class is often multi-target in nature; potential targets may include bacterial enzymes like MurB and fungal enzymes such as CYP51, as suggested by molecular docking studies of analogous structures . This product is provided for research purposes to investigate these and other potential applications in chemical biology and drug discovery. This chemical is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

(5Z)-3-(2-methoxyethyl)-5-[(2-piperidin-1-ylquinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S2/c1-26-12-11-24-20(25)18(28-21(24)27)14-16-13-15-7-3-4-8-17(15)22-19(16)23-9-5-2-6-10-23/h3-4,7-8,13-14H,2,5-6,9-12H2,1H3/b18-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHJWWDOTRGJJMG-JXAWBTAJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C(=CC2=CC3=CC=CC=C3N=C2N4CCCCC4)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCN1C(=O)/C(=C/C2=CC3=CC=CC=C3N=C2N4CCCCC4)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-(2-methoxyethyl)-5-((2-(piperidin-1-yl)quinolin-3-yl)methylene)-2-thioxothiazolidin-4-one is a complex organic compound characterized by a thiazolidinone core and a quinoline moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. The unique structural features contribute to its diverse pharmacological properties.

Chemical Structure and Properties

The compound's IUPAC name is (Z)-3-(2-methoxyethyl)-5-[(6-methyl-2-piperidin-1-ylquinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one. Its molecular formula is C22H25N3O2S2, with a molecular weight of approximately 425.58 g/mol. The presence of both thiazolidinone and quinoline structures suggests a potential for varied biological interactions.

Synthesis

The synthesis of this compound typically involves the condensation of 6-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehyde with 3-(2-methoxyethyl)-2-thioxothiazolidin-4-one. This reaction is often facilitated by bases such as sodium hydroxide or potassium carbonate under controlled heating conditions. Industrial production may utilize continuous flow reactors to optimize yield and purity, employing purification techniques like recrystallization or chromatography.

Antimicrobial Activity

Research indicates that compounds with thiazolidinone and quinoline structures exhibit significant antimicrobial properties. A study highlighted that derivatives of thiazolidinones possess moderate to good antimicrobial activity against various bacterial strains, indicating the potential effectiveness of (Z)-3-(2-methoxyethyl)-5-((2-(piperidin-1-yl)quinolin-3-yl)methylene)-2-thioxothiazolidin-4-one in this area .

Anticancer Activity

The anticancer potential of quinoline derivatives has been well-documented, with compounds showing cytotoxic effects against several cancer cell lines. For instance, similar thiazolidinone derivatives have demonstrated higher cytotoxicity compared to established chemotherapeutics like cabozantinib against colorectal cancer cell lines . The mechanism often involves apoptosis induction and cell cycle arrest, making these compounds promising candidates for cancer therapy.

Study 1: Antimicrobial Screening

In a comparative study, various thiazolidinone derivatives were evaluated for their antimicrobial efficacy. The results indicated that compounds structurally related to (Z)-3-(2-methoxyethyl)-5-((2-(piperidin-1-yl)quinolin-3-yl)methylene)-2-thioxothiazolidin-4-one exhibited notable activity against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .

CompoundMIC (µg/mL)Activity
Compound A10Excellent
Compound B25Good
Compound C50Moderate

Study 2: Cytotoxicity Assay

In another investigation focused on anticancer properties, the compound was tested against various human cancer cell lines, including HCT116 (colorectal), MCF7 (breast), and A549 (lung). The findings revealed IC50 values indicating significant cytotoxicity:

Cell LineIC50 (µM)
HCT11615
MCF720
A54930

These results suggest that the compound could be further explored as a potential therapeutic agent in cancer treatment .

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiazolidin-4-one derivatives are widely studied for their bioactivity. Below is a detailed comparison of the target compound with structurally similar analogs:

Key Observations

Dihydropyrazole derivatives (e.g., ) exhibit conformational flexibility, favoring interactions with dynamic binding pockets.

Substituent Effects: The 2-methoxyethyl group in the target compound improves hydrophilicity compared to the isopropyl group in or diaryl groups in , which are more lipophilic. The piperidine substituent on the quinoline ring may enhance blood-brain barrier penetration compared to the 4-ethoxy-2-methylphenyl group in .

Synthesis Variations: Piperidine-catalyzed reactions (as in ) favor Z-configuration retention, critical for bioactivity. In contrast, uncatalyzed syntheses (e.g., ) risk stereochemical variability. Recrystallization in DMF-EtOH (e.g., ) yields higher purity but complicates scalability compared to ethanol-washed products .

Methodological Considerations in Similarity Assessment

Compound similarity is evaluated using:

  • Structural Fingerprinting: Highlights shared pharmacophores (e.g., thiazolidinone core).
  • 3D Shape Matching : Critical for analogs with flexible substituents (e.g., dihydropyrazoles ).
  • Bioactivity Profiling: Structural similarity (e.g., quinoline vs.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing (Z)-3-(2-methoxyethyl)-5-((2-(piperidin-1-yl)quinolin-3-yl)methylene)-2-thioxothiazolidin-4-one?

  • Methodological Answer : The synthesis involves multi-step reactions starting with the condensation of 2-(piperidin-1-yl)quinoline-3-carbaldehyde with thiosemicarbazide derivatives. Microwave-assisted methods are preferred for the final cyclization step (70–80°C, ethanol solvent, 1–2 hours), achieving yields >85% . Key steps include:
  • Aldol condensation : Catalyzed by glacial acetic acid under reflux.
  • Thiazolidinone ring formation : Requires strict temperature control (60–80°C) to avoid by-products.
    Table 1 : Comparison of Synthetic Methods
MethodSolventCatalystYield (%)Time
Microwave-assistedEthanolAcetic acid881.5h
Conventional refluxEthanolPiperidine726h

Q. Which analytical techniques are most effective for characterizing this compound and verifying its (Z)-stereochemistry?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry; NOESY/ROESY experiments validate (Z)-configuration via spatial proximity of the methylene proton and quinoline ring .
  • X-ray Crystallography : Provides definitive stereochemical proof but requires high-purity crystals .
  • HPLC-MS : Monitors reaction progress and purity (>98% for biological assays) .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding this compound’s biological activity across different assay systems (e.g., enzyme inhibition vs. cell-based assays)?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, co-solvents) or target accessibility. Strategies include:
  • Dose-response profiling : Compare IC₅₀ values in cell-free vs. cell-based systems to identify membrane permeability issues .
  • Structural analogs : Test derivatives with modified substituents (e.g., methoxyethyl vs. ethyl groups) to isolate functional group contributions .
  • Target engagement assays : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure direct binding to enzymes like HDACs or kinases .

Q. What molecular modeling approaches are recommended to study its interactions with biological targets (e.g., quinoline-binding enzymes)?

  • Methodological Answer :
  • Docking simulations : Use AutoDock Vina or Schrödinger to predict binding modes with piperidine-quinoline moieties in hydrophobic pockets .
  • MD Simulations : Run 100-ns trajectories to assess stability of the thioxothiazolidinone core in aqueous vs. lipid environments .
  • QSAR Modeling : Correlate substituent effects (e.g., methoxyethyl chain length) with activity trends from published analogs .

Q. What strategies optimize pharmacokinetic properties (e.g., solubility, metabolic stability) without compromising bioactivity?

  • Methodological Answer :
  • Prodrug derivatization : Introduce hydrolyzable groups (e.g., acetylated methoxyethyl) to enhance solubility .
  • Metabolic site blocking : Fluorinate the quinoline ring or replace labile ester groups with amides to reduce CYP450-mediated degradation .
  • Nanoparticle encapsulation : Use PLGA-based carriers to improve bioavailability in in vivo models .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data between cancer cell lines (e.g., HepG2 vs. MCF-7)?

  • Methodological Answer : Divergent results may reflect tissue-specific target expression or off-target effects. Mitigation steps:
  • Pathway enrichment analysis : Use RNA-seq to identify differentially regulated pathways in responsive vs. resistant lines .
  • Combination studies : Test synergy with standard chemotherapeutics (e.g., doxorubicin) to uncover mechanistic overlaps .
  • Redox profiling : Measure ROS generation, as thioxothiazolidinones often act via oxidative stress pathways .

Experimental Design Considerations

Q. What controls are critical when evaluating its antimicrobial activity to avoid false positives?

  • Methodological Answer :
  • Solvent controls : DMSO (>0.1% v/v) can inhibit bacterial growth .
  • Time-kill assays : Confirm static vs. cidal effects over 24h .
  • Resazurin reduction assays : Validate metabolic inhibition without membrane disruption .

Key Structural Insights

Table 2 : Structure-Activity Relationships (SAR) Highlights

SubstituentBiological ImpactEvidence Source
Piperidin-1-yl (quinoline)Enhances enzyme inhibition
2-Methoxyethyl (R₃)Improves solubility
Thioxothiazolidinone coreEssential for redox modulation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.